molecular formula C14H7ClF3KO3 B13414407 Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate CAS No. 72252-48-3

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate

Cat. No.: B13414407
CAS No.: 72252-48-3
M. Wt: 354.75 g/mol
InChI Key: VAZYMILEEQHBII-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves a multi-step process. One common method includes the following steps :

    Etherification: 3,4-dichlorobenzotrifluoride is reacted with a suitable phenol derivative in the presence of a base to form the intermediate ether compound.

    Salt Formation: The intermediate ether is then subjected to a salt-forming reaction using a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent.

    Acidification: Finally, the etherate is acidified to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

    Oxidation and Reduction: The phenoxybenzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the phenoxybenzoate moiety .

Scientific Research Applications

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: The parent acid form of the compound.

    Trifluoromethylphenoxybenzoates: A class of compounds with similar structural features but varying substituents on the phenoxybenzoate moiety.

Uniqueness

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the potassium salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

72252-48-3

Molecular Formula

C14H7ClF3KO3

Molecular Weight

354.75 g/mol

IUPAC Name

potassium;3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

InChI

InChI=1S/C14H8ClF3O3.K/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20;/h1-7H,(H,19,20);/q;+1/p-1

InChI Key

VAZYMILEEQHBII-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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